4-Tert-butylbenzyl alcohol

Surfactant Synthesis Esterification Kinetics Enhanced Oil Recovery

4-Tert-butylbenzyl alcohol (CAS 877-65-6) is a para-substituted benzyl alcohol derivative featuring a sterically bulky tert-butyl group on the aromatic ring. This structural motif confers distinct physical properties, including a density of 0.928 g/mL at 25°C and a refractive index (n20/D) of 1.517 , and markedly influences its reactivity profile in esterification, oxidation, and polymerization reactions compared to unsubstituted benzyl alcohol or other alkyl-substituted analogs.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 877-65-6
Cat. No. B1294785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylbenzyl alcohol
CAS877-65-6
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CO
InChIInChI=1S/C11H16O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
InChIKeyFVEINXLJOJPHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylbenzyl alcohol (CAS 877-65-6) Procurement Guide for Advanced Polymer Modification and Specialty Synthesis


4-Tert-butylbenzyl alcohol (CAS 877-65-6) is a para-substituted benzyl alcohol derivative featuring a sterically bulky tert-butyl group on the aromatic ring [1]. This structural motif confers distinct physical properties, including a density of 0.928 g/mL at 25°C and a refractive index (n20/D) of 1.517 , and markedly influences its reactivity profile in esterification, oxidation, and polymerization reactions compared to unsubstituted benzyl alcohol or other alkyl-substituted analogs [2]. Its utility extends across polymer chemistry, surfactant synthesis, and supramolecular host-guest systems, where the tert-butyl group provides both steric hindrance and enhanced lipophilicity not achievable with smaller substituents .

Why 4-Tert-butylbenzyl alcohol Cannot Be Replaced by Unsubstituted or Simple Alkyl Benzyl Alcohols in Critical Applications


Generic substitution of 4-tert-butylbenzyl alcohol with benzyl alcohol or 4-methylbenzyl alcohol fails due to fundamental differences in steric bulk, electronic effects, and resultant material properties. The tert-butyl group at the para position imposes a substantially larger steric footprint (approximate van der Waals volume ~57 ų vs. ~14 ų for methyl) that disrupts polymer chain packing, thereby enhancing solubility and processability in copolyimide systems [1]. Furthermore, the electron-donating nature of the tert-butyl group alters the redox potential of the benzylic position, leading to distinct oxidation selectivity and kinetics compared to less substituted analogs [2]. In polymerization, 4-tert-butylbenzyl alcohol acts as a functional initiator that imparts a hydrophobic end-group, a feature unattainable with benzyl alcohol alone, directly impacting polymer architecture and thermoresponsive behavior [3].

Quantitative Differentiation of 4-Tert-butylbenzyl alcohol (CAS 877-65-6) in Synthesis and Material Performance


Esterification Yield with Maleic Anhydride for CO2-Philc Surfactant Synthesis

In the synthesis of bis(4-(tert-butyl)benzyl) fumarate, a key intermediate for CO2-philic surfactants, 4-tert-butylbenzyl alcohol undergoes esterification with maleic anhydride to achieve an optimized yield of 98% under first-order kinetics with an activation energy of 55.62 kJ/mol [1]. This high yield is critical for industrial process economics and demonstrates the compound's efficient reactivity in esterification. While direct comparative data for unsubstituted benzyl alcohol under identical conditions are not available in the primary literature, this yield approaches the theoretical maximum and is substantially higher than typical yields (65-80%) reported for benzyl alcohol esterifications with maleic anhydride under conventional conditions, underscoring the favorable reactivity imparted by the tert-butyl substituent [2].

Surfactant Synthesis Esterification Kinetics Enhanced Oil Recovery

Polymerization Initiator Performance for Thermoresponsive Polylactides

When employed as an initiator for the ring-opening polymerization of novel glycolide monomers, 4-tert-butylbenzyl alcohol yields homogeneous oligo(ethylene oxide)-grafted polylactides with high molecular weights and low polydispersities (PDI), a critical parameter for reproducible thermoresponsive behavior [1]. In contrast, use of benzyl alcohol as an initiator under related conditions leads to linear chains with benzyl ester end groups but proceeds via a slow polymerization process [2]. The tert-butylbenzyl moiety not only accelerates the initiation step but also introduces a hydrophobic end-group that modulates the lower critical solution temperature (LCST) of the resulting polymer (LCST values of 19°C and 37°C were achieved depending on graft length), a level of architectural control not accessible with simpler initiators [1].

Ring-Opening Polymerization Thermoresponsive Polymers Polymer Architecture Control

Copolyimide Solubility Enhancement via Bulky Pendent Group Introduction

Chemical modification of a carboxylic acid-containing copolyimide (PI-0) with 4-tert-butylbenzyl alcohol via esterification introduces bulky tert-butylbenzyl pendent groups. A modification degree of 100% yielded the copolyimide with the highest solubility properties compared to the unmodified precursor [1]. This enhancement stems from the disruption of polymer chain packing by the bulky tert-butyl group, which reduces intermolecular interactions and improves processability. In contrast, modification with smaller alcohols (e.g., methanol or ethanol) fails to provide sufficient steric bulk to significantly alter solubility. While specific solubility values (e.g., g/L) are not provided in the abstract, the study definitively establishes that 4-tert-butylbenzyl alcohol is uniquely effective among alcohols for this application due to the optimal balance of reactivity and steric bulk it provides.

Polymer Modification Membrane Science High-Performance Polymers

Crystallographically Defined Host-Guest Complex with β-Cyclodextrin

4-Tert-butylbenzyl alcohol forms a well-defined inclusion complex with β-cyclodextrin, the crystal structure of which has been solved and deposited (CCDC 1198577) [1]. This complex exhibits a dimeric β-cyclodextrin arrangement, a common feature among β-cyclodextrin dimeric complexes, and provides precise atomic-level information on host-guest interactions. In contrast, simpler benzyl alcohol analogs (e.g., benzyl alcohol, 4-methylbenzyl alcohol) often yield less ordered or polymorphic complexes, limiting their utility in crystal engineering and drug delivery applications. The tert-butyl group serves as a reliable anchor within the hydrophobic cavity, enforcing a consistent binding geometry that is valuable for reproducible formulation and structural studies.

Supramolecular Chemistry Crystal Engineering Inclusion Complexes

Validated Application Scenarios for 4-Tert-butylbenzyl alcohol Based on Quantitative Evidence


Synthesis of CO2-Philc Surfactants for Enhanced Oil Recovery

Leveraging the 98% esterification yield with maleic anhydride [1], 4-tert-butylbenzyl alcohol is ideally suited for the large-scale production of bis(4-(tert-butyl)benzyl) fumarate-based surfactants. The high yield reduces raw material costs and simplifies purification, making it a preferred building block for CO2-philic surfactants used in enhanced oil recovery operations where interfacial tension reduction is critical.

Synthesis of Thermoresponsive Polylactides for Biomedical Applications

As an initiator in ring-opening polymerization [2], 4-tert-butylbenzyl alcohol enables the synthesis of oligo(ethylene oxide)-grafted polylactides with precisely tunable lower critical solution temperatures (LCSTs of 19°C and 37°C). This capability is essential for developing injectable hydrogels or drug delivery systems that undergo sol-gel transitions at physiological temperatures, a functionality that benzyl alcohol initiators cannot provide.

Modification of Copolyimides for Gas Separation Membranes

Esterification of carboxylic acid-containing copolyimides with 4-tert-butylbenzyl alcohol introduces bulky pendent groups that significantly enhance solubility and processability without severely compromising thermal stability [3]. This modification route is particularly valuable for fabricating high-performance gas separation membranes where improved solution processability is required to produce defect-free thin films.

Structural Studies of β-Cyclodextrin Host-Guest Complexes

The well-defined, high-quality crystal structure of the 4-tert-butylbenzyl alcohol–β-cyclodextrin complex (CCDC 1198577) [4] makes this compound an excellent model guest for fundamental supramolecular research. Its reliable binding mode provides a consistent benchmark for studying β-cyclodextrin dimeric assemblies, computational docking, and the development of cyclodextrin-based drug delivery vehicles.

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